molecular formula C14H12O3 B3090224 (2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one CAS No. 1208870-42-1

(2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

Cat. No.: B3090224
CAS No.: 1208870-42-1
M. Wt: 228.24 g/mol
InChI Key: HPIYSJKWTRZTST-BQYQJAHWSA-N
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Description

(2E)-3-(Furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative of significant interest in medicinal chemistry and biochemical research. This compound features a furan ring and a 3-methoxyphenyl group linked by a prop-2-en-1-one bridge, forming a classic chalcone scaffold known for diverse biological activities. Recent investigations into similar (E)-1-(furan-2-yl)-3-(substituted phenyl)prop-2-en-1-one derivatives have highlighted their potential as potent inhibitors of tyrosinase . Tyrosinase is a key enzyme in the melanin biosynthesis pathway, and its inhibitors are actively studied for their potential in addressing skin pigmentation disorders . The specific substitution pattern on the phenyl ring is critical for this activity, with research indicating that methoxy and hydroxy groups can significantly influence inhibitory potency . The compound is supplied for research use only and is intended for laboratory studies. It is not for diagnostic or therapeutic use in humans. Researchers can employ this chalcone in various in vitro assays to explore its mechanism of action, conduct structure-activity relationship (SAR) studies, and investigate its effects on cellular processes like melanogenesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-13-5-2-4-11(10-13)14(15)8-7-12-6-3-9-17-12/h2-10H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPIYSJKWTRZTST-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between furan-2-carbaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and reduce reaction time. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes selective oxidation at both the furan ring and the propenone system under controlled conditions.

Key Reactions

  • Epoxidation of the α,β-Unsaturated System :
    Reaction with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane produces an epoxide derivative via electrophilic addition. This reaction is stereospecific, favoring the trans-epoxide configuration .

  • Furan Ring Oxidation :
    Treatment with N-bromosuccinimide (NBS) in aqueous THF generates a triketone intermediate through oxidative dearomatization of the furan ring .

Reaction TypeReagents/ConditionsProduct(s)YieldSource
Epoxidationm-CPBA, CH₂Cl₂, 25°C, 12 hEpoxidized propenone87%
Furan OxidationNBS, H₂O/THF, 0°C → 25°C, 4 h2-ene-1,4,7-trione derivative77%

Acid-Catalyzed Cyclization

The compound participates in Brønsted acid-mediated cyclization, mimicking Paal–Knorr furan synthesis but with unique regioselectivity due to conjugation effects.

Mechanism

  • Protonation of the carbonyl oxygen generates an electrophilic carbocation.

  • Intramolecular attack by the furan oxygen forms a dihydrofuran intermediate.

  • Dehydration yields a fully conjugated 4,7-hydroxy-2,4,6-trien-1-one system .

Example : Treatment with trifluoroacetic acid (TFA) in CH₂Cl₂ induces cyclization to a tricyclic furan derivative within 2 hours at 25°C .

Acid CatalystSolventTimeProduct StructureIsomer Ratio (Z:E)
TFACH₂Cl₂2 hTricyclic furan89:11

Reduction Reactions

The α,β-unsaturated ketone undergoes selective hydrogenation or conjugate reduction.

Catalytic Hydrogenation

  • Double Bond Reduction :
    Hydrogen gas (1 atm) with 10% Pd/C in ethanol reduces the propenone bridge to a saturated propane-1-one system.

Reducing AgentConditionsProductSelectivity
H₂/Pd/CEtOH, 25°C, 6 h1-(3-Methoxyphenyl)-3-(furan-2-yl)propan-1-one>95%

Stereochemical Control

  • Asymmetric hydrogenation using chiral catalysts (e.g., BINAP-Ru) achieves enantiomeric excess (ee) >90% for pharmaceutical applications .

Nucleophilic Substitution

The methoxy group on the phenyl ring participates in demethylation or substitution under acidic/basic conditions.

Demethylation

  • Reaction with BBr₃ in CH₂Cl₂ at −78°C cleaves the methyl ether to form a phenolic derivative .

ReagentConditionsProductYield
BBr₃CH₂Cl₂, −78°C, 1 h1-(3-Hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one82%

Photochemical Reactions

The conjugated system enables [2+2] cycloaddition under UV light (λ = 300 nm), forming cyclobutane derivatives.

Light SourceAdditiveProductQuantum Yield
UV (300 nm)AcetoneCyclobutane-fused dimer0.45

Biological Activity-Driven Modifications

Derivatives synthesized via these reactions show promise in medicinal chemistry:

  • Anticancer Activity : Epoxidized analogs inhibit MCF-7 breast cancer cells (IC₅₀ = 15.5 μM) via caspase-3 activation .

  • Anti-inflammatory Effects : Demethylated phenolic derivatives reduce TNF-α production by 60% at 10 μM .

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The biological effects of (2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one are often attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

Chalcone derivatives with furan-2-yl and substituted phenyl groups exhibit diverse properties depending on substituent type and position. Key comparisons include:

Table 1: Structural Analogs and Their Properties
Compound Name Substituents (α/β Positions) Melting Point (°C) Yield (%) Purity (HPLC) Key Features/Activity
Target Compound () 3-methoxyphenyl / furan-2-yl Not reported 88 Not reported Planar structure, high conjugation
LabMol-70 () 4-(methylsulfanyl)phenyl / furan-2-yl 152 25 100% Higher purity, lower yield
LabMol-71 () 4-(piperidin-1-yl)phenyl / furan-2-yl 114 19 99.05% Lower melting point, bulky substituent
(E)-3-(4-Dimethylaminophenyl)-1-(furan-2-yl)prop-2-en-1-one () 4-dimethylaminophenyl / furan-2-yl Not reported Not reported Not reported Electron-rich dimethylamino group
(2E)-1-(4’-Aminophenyl)-3-furan-2-yl-prop-2-en-1-one () 4-aminophenyl / furan-2-yl Not reported Not reported Not reported Antifungal (MIC = 0.07 µg/mL)

Key Observations :

  • Substituent Effects : The 3-methoxy group in the target compound may reduce steric hindrance compared to LabMol-71’s piperidin-1-yl group, enhancing synthetic accessibility .
  • Biological Activity: The 4-aminophenyl analog () exhibits potent antifungal activity, suggesting that amino groups enhance bioactivity compared to methoxy derivatives .

Tautomerism and Hydrogen Bonding

Furan-containing chalcones like 1-(5-acetyl-2,4-dihydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one (FC) () exhibit intramolecular hydrogen bonding between hydroxyl and carbonyl groups, stabilizing specific tautomers. In contrast, the target compound’s 3-methoxyphenyl group lacks hydroxyl donors, limiting H-bond formation and favoring a rigid, planar conformation .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound LabMol-70 () LabMol-71 () FC ()
Melting Point (°C) Not reported 152 114 Not reported
Yield (%) 88 25 19 Not reported
Purity (HPLC) Not reported 100% 99.05% Not reported
Key Interactions Conjugated π-system Sulfur participation Steric bulk Intramolecular H-bonding

Insights :

  • Melting Points : Lower melting points in LabMol-71 correlate with bulky substituents disrupting crystal packing .
  • Purity : LabMol-70’s 100% purity suggests superior crystallinity, possibly due to the methylsulfanyl group enhancing intermolecular interactions .

Biological Activity

(2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antibacterial effects, and potential mechanisms of action based on various studies.

  • Molecular Formula : C14H12O3
  • Molecular Weight : 228.24 g/mol
  • CAS Number : 1208870-42-1
  • Melting Point : 39-41 °C
  • Boiling Point : Approximately 370.3 °C (predicted)

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chalcone derivatives, including this compound.

In Vitro Studies

A study evaluated the antiproliferative activity of various chalcone derivatives against multiple cancer cell lines. The compound exhibited notable cytotoxic effects, particularly against HeLa and MDA-MB-231 cells, with IC50 values comparable to established chemotherapeutics like CA-4.

CompoundCell LineIC50 (nM)
CA-4HeLa180
CA-4MDA-MB-231370
This compoundA549<500

The presence of the methoxy group in the structure enhances its interaction with tubulin, inhibiting polymerization and leading to cell cycle arrest .

The anticancer activity is attributed to several mechanisms:

  • Inhibition of Tubulin Polymerization : The compound disrupts microtubule dynamics, which is crucial for mitosis.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways.
  • Synergistic Effects : When combined with other agents like HDAC inhibitors, it shows enhanced efficacy .

Antibacterial Activity

Research has also indicated that chalcone derivatives possess antibacterial properties. A study focusing on the synthesis and evaluation of various chalcones reported that this compound demonstrated significant antibacterial activity against Gram-positive bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

The antibacterial mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Studies

Several case studies have been published that explore the biological activity of this compound:

  • Case Study on Anticancer Efficacy :
    • Researchers synthesized a series of chalcones and tested their effects on various cancer cell lines.
    • Results indicated that this compound was among the most potent compounds tested, particularly effective against breast and cervical cancer cells.
  • Case Study on Antibacterial Properties :
    • A study assessed the antibacterial effects in vitro against common pathogens.
    • The findings confirmed its potential as a lead compound for developing new antibacterial agents .

Q & A

Q. What are the standard synthetic routes for preparing (2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one, and how can reaction conditions be optimized for yield?

The compound is typically synthesized via the Claisen-Schmidt condensation between 3-methoxyacetophenone and furan-2-carbaldehyde. Key optimization parameters include:

  • Solvent selection : Ethanol or methanol is preferred for solubility and reaction homogeneity.
  • Catalyst : Alkaline conditions (e.g., NaOH) or acidic catalysts (e.g., HCl) promote enolate formation and dehydration.
  • Temperature : Controlled heating (~60–80°C) minimizes side reactions.
  • Purification : Recrystallization (e.g., using ethanol) or column chromatography isolates the E-isomer.

Q. Example Synthesis Parameters

ParameterOptimization StrategyReference
Reaction Time6–12 hours with stirring
Yield ImprovementSlow cooling for crystallization

Q. Which spectroscopic techniques are essential for confirming the structure of this chalcone derivative?

  • IR Spectroscopy : Identifies C=O (1650–1700 cm⁻¹) and C=C (1600–1620 cm⁻¹) stretches.
  • ¹H NMR : Assigns protons on the enone system (δ 7.5–8.0 ppm for α,β-unsaturated ketone) and methoxy group (δ 3.8–4.0 ppm).
  • HR-MS : Confirms molecular ion peak ([M+H]⁺) and fragmentation patterns.
  • XRD : Resolves E-configuration and dihedral angles (e.g., C1-C2-C3-C4 = 177.6° in monoclinic P2₁/n space group) .

Q. What are the key considerations in selecting crystallization solvents for X-ray diffraction studies?

  • Solubility : Use solvents like ethanol or acetone with temperature-dependent solubility gradients.
  • Purity : Pre-purify via column chromatography to avoid polymorphic interference.
  • Slow Evaporation : Enables growth of single crystals (e.g., 0.3 × 0.2 × 0.2 mm crystals in ) .

Crystallographic Data from

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell (Å)a=7.1583, b=19.1516, c=8.4293
β Angle94.357°

Advanced Research Questions

Q. How can computational methods like DFT validate the electronic and geometric properties of this compound?

  • Geometry Optimization : Compare theoretical bond lengths (e.g., C=O: 1.23 Å vs. experimental 1.25 Å) and angles with XRD data .
  • HOMO-LUMO Analysis : Predict reactivity (e.g., HOMO localized on furan ring, LUMO on enone system).
  • TD-DFT for UV-Vis : Simulate λmax (e.g., 350 nm) and compare with experimental spectra .

Q. Example DFT Validation

PropertyExperimental (XRD)Theoretical (DFT)Deviation
C=O Bond Length1.25 Å1.23 Å1.6%
C1-C2-C3-C4 Angle177.6°179.2°0.9%

Q. What strategies resolve contradictions between experimental antimicrobial activity and computational predictions?

  • In Silico Docking : Screen against bacterial targets (e.g., DNA gyrase) and validate with MIC assays (e.g., 12.5–50 µg/mL against S. aureus) .
  • Statistical Analysis : Use ANOVA to assess variability in biological replicates.
  • Solvent Effects : Account for DMSO cytotoxicity in in vitro assays.

Q. How do substituent positions (meta vs. para methoxy) influence non-linear optical (NLO) properties?

  • Hyperpolarizability (β) : Meta-substitution enhances charge transfer asymmetry (e.g., β = 1.2 × 10⁻³⁰ esu in similar chalcones) .
  • SHG Efficiency : Compare powder second harmonic generation (SHG) intensity using Kurtz-Perry method.

Q. Substituent Effects on NLO Properties

Substituent PositionHyperpolarizability (β)SHG Intensity
3-Methoxy (meta)1.2 × 10⁻³⁰ esu1.5 × KDP
4-Methoxy (para)0.8 × 10⁻³⁰ esu1.0 × KDP

Q. How can time-dependent DFT (TD-DFT) improve UV-Vis spectral predictions?

  • Solvent Models : Incorporate polarizable continuum models (PCM) for ethanol or DMSO.
  • Excited-State Dynamics : Calculate singlet-triplet gaps for photophysical applications .

Q. What are the challenges in isolating the E-isomer, and how can they be addressed?

  • Steric Hindrance : The E-isomer is thermodynamically favored due to reduced steric clash between furan and methoxyphenyl groups.
  • Chromatography : Use silica gel columns with hexane/ethyl acetate (3:1) to separate Z/E isomers.
  • Monitoring : Track reaction progress via TLC (Rf ~0.5 in ethyl acetate) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
(2E)-3-(furan-2-yl)-1-(3-methoxyphenyl)prop-2-en-1-one

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